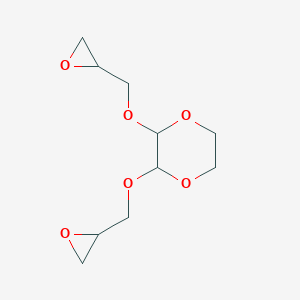
2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane is an organic compound with the molecular formula C12H20O6. It is a dioxane derivative with two epoxypropoxy groups attached to the 2 and 3 positions of the dioxane ring. This compound is known for its reactivity and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane typically involves the reaction of 1,4-dioxane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are commonly used under mild to moderate conditions.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Amino alcohols, thioethers, and other substituted products
Wissenschaftliche Forschungsanwendungen
2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane is utilized in various scientific research fields:
Chemistry: It is used as a cross-linking agent in polymer chemistry and as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential use in drug delivery systems and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of adhesives, coatings, and sealants due to its reactivity and ability to form strong bonds.
Wirkmechanismus
The mechanism of action of 2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(2,3-epoxypropoxy)butane
- 1,2,3-Tris(2,3-epoxypropoxy)benzene
- Bis(3-epoxypropoxy)propane
Uniqueness
2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane is unique due to its dioxane ring structure, which imparts specific reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of its ability to form stable cross-linked networks and its versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
10043-09-1 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane |
InChI |
InChI=1S/C10H16O6/c1-2-12-10(16-6-8-4-14-8)9(11-1)15-5-7-3-13-7/h7-10H,1-6H2 |
InChI-Schlüssel |
JULKRYOAFFXCDV-UHFFFAOYSA-N |
SMILES |
C1COC(C(O1)OCC2CO2)OCC3CO3 |
Kanonische SMILES |
C1COC(C(O1)OCC2CO2)OCC3CO3 |
Synonyme |
2,3-Bis(oxiranylmethyl)-1,4-dioxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















